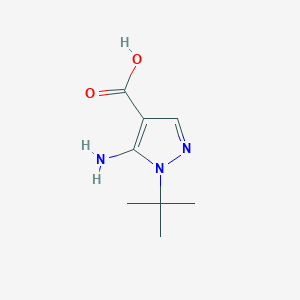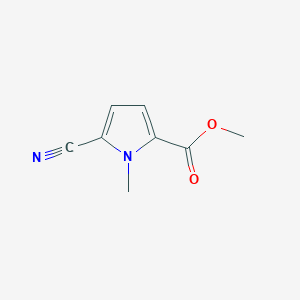
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Übersicht
Beschreibung
“3-Bromo-1-methyl-1H-1,2,4-triazole” is a halogenated heterocycle . It’s a solid substance with the molecular formula C3H4BrN3 . It’s used as a ligand for transition metals to create coordination complexes . It’s also a useful intermediate used in the preparation of substituted triazoles .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-methyl-1H-1,2,4-triazole” consists of a triazole ring with a bromine atom at the 3rd position and a methyl group at the 1st position . The molecular weight is 161.99 .
Chemical Reactions Analysis
“3-Bromo-1-methyl-1H-1,2,4-triazole” is known to be a useful catalyst for the synthesis of esters . It has the ability to accept and transfer acyl groups in synthetic reactions .
Physical And Chemical Properties Analysis
“3-Bromo-1-methyl-1H-1,2,4-triazole” is a solid substance . It has a density of 1.9±0.1 g/cm3 . Its boiling point is 255.9±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde, based on the available information for related compounds:
Coordination Chemistry
3-Bromo-1H-1,2,4-triazole: is known to act as a ligand for transition metals to create coordination complexes . These complexes can have various applications including catalysis, magnetic materials, and as models for studying biological systems.
Synthetic Chemistry
The family of 1,2,4-triazoles has the ability to accept and transfer acyl groups in synthetic reactions. This makes them useful catalysts for the synthesis of esters and other organic compounds .
Antiviral Research
Compounds like Methyl-1H-1,2,4-triazole-3-carboxylate have been utilized as precursors for preparing nucleoside analogues such as Ribavirin , which is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers.
Antiproliferative Agents
Research has shown that 1,2,3-triazoles can exhibit noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells . This suggests potential applications in cancer research and treatment.
Crystallography
The crystal structure analysis of triazole derivatives can provide insights into their chemical properties and reactivity . This information is valuable for designing new compounds with desired characteristics.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWXROOEKFUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)




